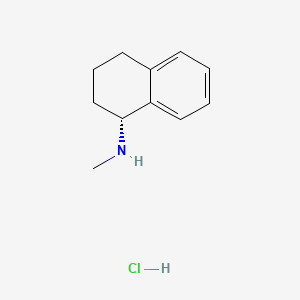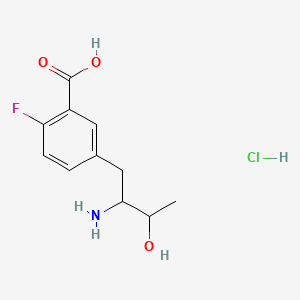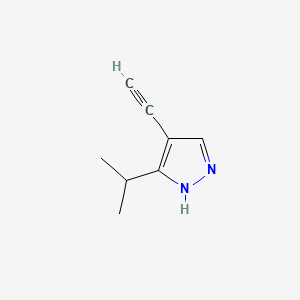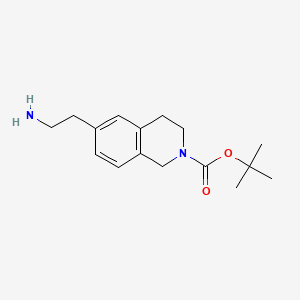
(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and is characterized by the presence of an amine group and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding naphthalene derivative followed by methylation of the amine group. One common method involves the catalytic hydrogenation of 1-naphthylamine to produce 1,2,3,4-tetrahydronaphthalen-1-amine, which is then methylated using methyl iodide in the presence of a base such as sodium hydroxide. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes using palladium or platinum catalysts. The methylation step can be carried out using continuous flow reactors to ensure efficient and consistent production. The final product is typically purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to produce more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is commonly employed.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and bases (e.g., sodium hydroxide) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydronaphthalene derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a model compound for understanding the behavior of similar amine-containing molecules in biological systems.
Medicine
In the field of medicine, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry
Industrially, this compound is used in the production of specialty chemicals and intermediates for various applications, including the manufacture of dyes, pigments, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the methyl group on the nitrogen atom.
N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but may differ in stereochemistry.
1-Naphthylamine: The parent compound without hydrogenation.
Uniqueness
(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and an amine group
Propriétés
Numéro CAS |
2913226-33-0 |
|---|---|
Formule moléculaire |
C11H16ClN |
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
(1R)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11-8-4-6-9-5-2-3-7-10(9)11;/h2-3,5,7,11-12H,4,6,8H2,1H3;1H/t11-;/m1./s1 |
Clé InChI |
DXTXXJLZWGNMLO-RFVHGSKJSA-N |
SMILES isomérique |
CN[C@@H]1CCCC2=CC=CC=C12.Cl |
SMILES canonique |
CNC1CCCC2=CC=CC=C12.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![2-{Imidazo[1,2-a]pyridin-7-yl}ethan-1-amine dihydrochloride](/img/structure/B13473011.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)

![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine, trifluoroacetic acid](/img/structure/B13473030.png)

![4,4,5,5-Tetramethyl-2-[3-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13473035.png)




amine](/img/structure/B13473061.png)

